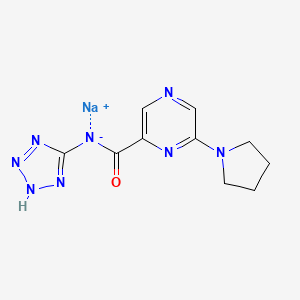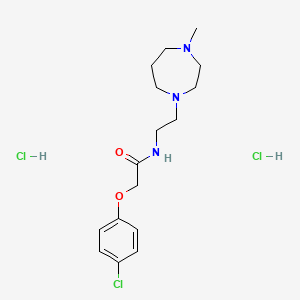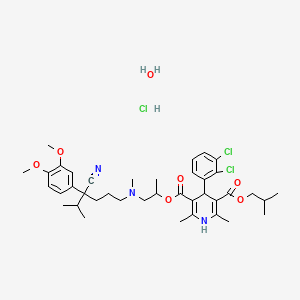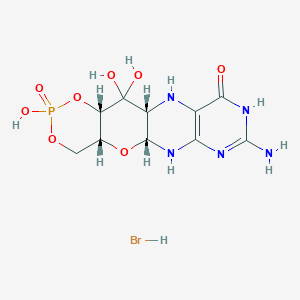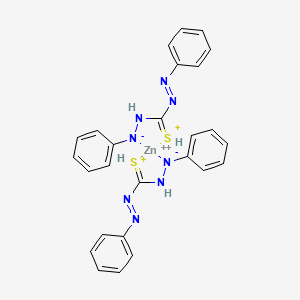
Zinc dithizonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc dithizonate is typically synthesized by reacting zinc salts (such as zinc sulfate or zinc acetate) with dithizone in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled pH conditions, usually in a slightly alkaline medium to ensure the complete formation of the complex .
Industrial Production Methods: While there is limited information on large-scale industrial production, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes. Supercritical CO2 extraction has also been explored as an environmentally friendly method for extracting this compound from aqueous solutions .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc dithizonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc ion can change its oxidation state.
Substitution: Ligand exchange reactions where dithizone can be replaced by other ligands.
Isomerization: Thermal and photo-induced isomerization between different structural forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as thiocyanate or dicyanamide can be introduced under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Zinc dithizonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in colorimetric assays for detecting and quantifying metal ions.
Biology: Employed in studies involving metal ion transport and homeostasis.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photochromic materials and sensors
Wirkmechanismus
The mechanism of action of zinc dithizonate involves its ability to form stable complexes with metal ions. The dithizone ligand coordinates with the zinc ion through its nitrogen and sulfur atoms, forming a chelate complex. This complex can undergo photo-induced isomerization, leading to changes in its optical properties. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with the zinc-dithizone complex .
Vergleich Mit ähnlichen Verbindungen
- Copper dithizonate
- Nickel dithizonate
- Cobalt dithizonate
Comparison: Zinc dithizonate is unique due to its pronounced photochromic properties, which are less prominent in similar compounds like copper or nickel dithizonate. Additionally, this compound’s stability and reactivity under various conditions make it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
36539-81-8 |
|---|---|
Molekularformel |
C26H24N8S2Zn+2 |
Molekulargewicht |
578.0 g/mol |
IUPAC-Name |
zinc;phenyl-[[phenyldiazenyl(sulfoniumylidene)methyl]amino]azanide |
InChI |
InChI=1S/2C13H12N4S.Zn/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h2*1-10H,(H2,14,15,16,17,18);/q;;+2 |
InChI-Schlüssel |
RBYPPRDUYHBQCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.C1=CC=C(C=C1)[N-]NC(=[SH+])N=NC2=CC=CC=C2.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






